
3-Methoxy-19-norcarda-1,3,5(10)-trienolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-19-norcarda-1,3,5(10)-trienolide is a synthetic compound belonging to the class of norcardenolides. These compounds are structurally related to cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the norcardenolide skeleton.
Methoxylation: Introduction of the methoxy group at the 3-position is achieved using methanol in the presence of a suitable catalyst.
Final modifications: Additional functional groups are introduced through various chemical reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-19-norcarda-1,3,5(10)-trienolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-19-norcarda-1,3,5(10)-trienolide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, particularly in the context of cardiac health.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating heart conditions.
Industry: It is used in the development of new materials and as a precursor for other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
19-norcardenolide: Shares a similar core structure but lacks the methoxy group.
Cardenolide: Structurally related but contains additional functional groups that confer different biological activities.
Uniqueness
3-Methoxy-19-norcarda-1,3,5(10)-trienolide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
4147-08-4 |
|---|---|
Molekularformel |
C23H30O3 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(4R)-4-[(8S,9S,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H30O3/c1-23-10-9-18-17-6-4-16(25-2)11-14(17)3-5-19(18)21(23)8-7-20(23)15-12-22(24)26-13-15/h4,6,11,15,18-21H,3,5,7-10,12-13H2,1-2H3/t15-,18+,19+,20+,21+,23+/m0/s1 |
InChI-Schlüssel |
UMVVDCRBHFCXCZ-ATLKDPDMSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CC(=O)OC4)CCC5=C3C=CC(=C5)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2C4CC(=O)OC4)CCC5=C3C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



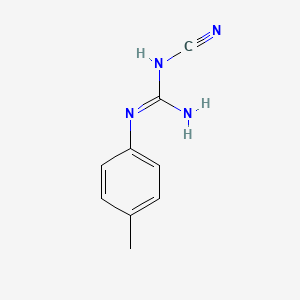

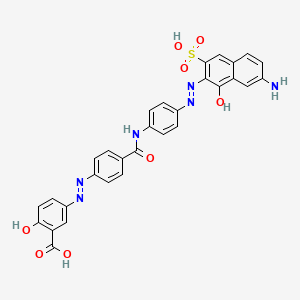
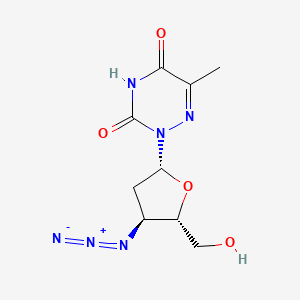
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

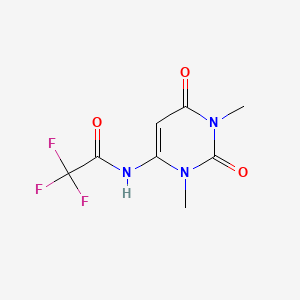
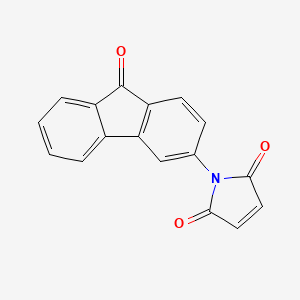
![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
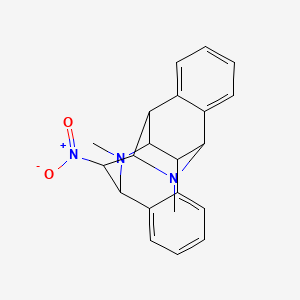
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)
